REACTION_CXSMILES
|
[Br:1][C:2]([CH2:4]Br)=[CH2:3].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([Mg]Br)=[CH:9][CH:8]=1.Cl>C(OCC)C>[Br:1][C:2](=[CH2:3])[CH2:4][C:10]1[CH:11]=[CH:12][C:7]([Cl:6])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrC(=C)CBr
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
the reaction was recooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cold pentanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC1=CC=C(C=C1)Cl)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |